molecular formula C10H22N2O2S B14903190 3-(Azocan-1-yl)propane-1-sulfonamide

3-(Azocan-1-yl)propane-1-sulfonamide

Cat. No.: B14903190
M. Wt: 234.36 g/mol
InChI Key: HZYVNYVPQGDBSR-UHFFFAOYSA-N
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Description

3-(Azocan-1-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C10H22N2O2S and a molecular weight of 234.36 g/mol It is characterized by the presence of an azocane ring, a propane chain, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azocan-1-yl)propane-1-sulfonamide typically involves the reaction of azocane with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Azocan-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Azocan-1-yl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azocan-1-yl)propane-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The azocane ring may also interact with other molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azocan-1-yl)propane-1-sulfonamide is unique due to the presence of the azocane ring, which may confer additional biological activities and properties not found in other sulfonamide compounds. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and drug development .

Properties

Molecular Formula

C10H22N2O2S

Molecular Weight

234.36 g/mol

IUPAC Name

3-(azocan-1-yl)propane-1-sulfonamide

InChI

InChI=1S/C10H22N2O2S/c11-15(13,14)10-6-9-12-7-4-2-1-3-5-8-12/h1-10H2,(H2,11,13,14)

InChI Key

HZYVNYVPQGDBSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CCCS(=O)(=O)N

Origin of Product

United States

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